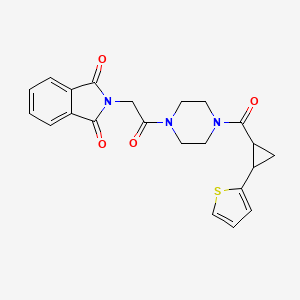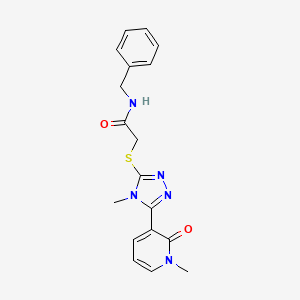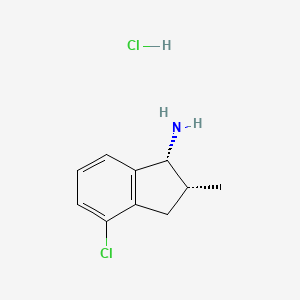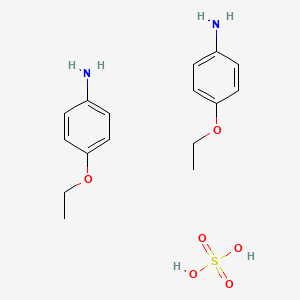
4-Ethoxyaniline hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyaniline, also known as p-Phenetidine, is a chemical compound with the molecular formula C8H11NO . It is one of the three isomers of phenetidine and is used as an intermediate in the synthesis of pharmaceutical drugs, dyes, and the sweetener dulcin . It has high renal toxicity and is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use .
Synthesis Analysis
4-Ethoxyaniline is commonly used as an intermediate product in drug and dye synthesis . A proposed reaction mechanism for the synthesis of deuterated EQ starts with 4-ethoxyaniline and d6-acetone . The initial step is the condensation of these two compounds to the corresponding Schiff base, which subsequently reacts with its enamine in a self-condensation prior to cyclization and elimination of deuterated 4-ethoxyaniline .
Molecular Structure Analysis
The molecular formula of 4-Ethoxyaniline is C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .
Chemical Reactions Analysis
4-Ethoxyaniline can be retained and analyzed on a mixed-mode Primesep 100 column with a mobile phase consisting of water, Acetonitrile (MeCN), and Sulfuric acid (H2SO4) . This analytical method can be UV detected at 200 nm with high resolution and peak symmetry .
Physical And Chemical Properties Analysis
4-Ethoxyaniline has a density of 1.065 g/mL at 25 °C . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.
Applications De Recherche Scientifique
Conductive Polymers
Ethoxy-substituted polyaniline complexes have been synthesized and characterized for their potential use in conductive polymers. These complexes, including ethyl and ethoxy-substituted polyaniline with polystyrenesulfonic acid, exhibit conductivities around 10^-2 S/cm and solubility in water, making them promising materials for various electronic applications (Lin & Yang, 2001).
Hydroxide Exchange Membranes
In the development of hydroxide exchange membranes (HEMs) for fuel cell applications, tertiary sulfonium groups have been explored as cationic functional groups. These HEMs demonstrate excellent thermal stability and good chemical stability, suggesting the potential for sulfur elements with designed side groups in constructing effective HEM cationic functional groups (Zhang et al., 2012).
Corrosion Inhibition
Methoxy-substituted anilines have been studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to significantly inhibit the acidic corrosion of mild steel in hydrochloric acid medium, with an efficiency of up to 98% (Bentiss et al., 2009).
Antimicrobial Activity
The synthesis of quinazolinone derivatives using 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been explored for their antimicrobial potential. These novel derivatives have been evaluated for their effectiveness against various microbial strains, indicating the potential for developing new antimicrobial agents (El-Hashash et al., 2011).
Lithium-Sulfur Batteries
Surface modification of sulfur cathodes with conducting polymers like poly(3,4-ethylenedioxythiophene)–polystyrenesulfonic acid (PEDOT:PSS) has been investigated to enhance the electrochemical performance of lithium-sulfur batteries. This approach leads to improved initial capacity and rate capability of sulfur electrodes (Lee & Choi, 2015).
Safety and Hazards
4-Ethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
4-ethoxyaniline;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11NO.H2O4S/c2*1-2-10-8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,2,9H2,1H3;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFIIPMQLACSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N.CCOC1=CC=C(C=C1)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxyaniline hemisulfate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
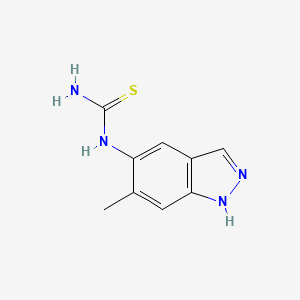
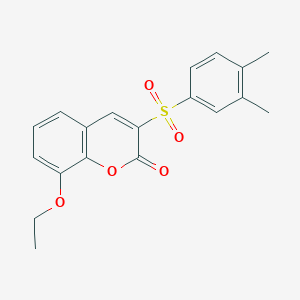
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
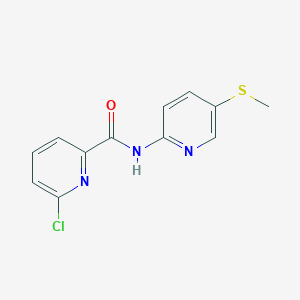
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

